
8-((2-Chlorobenzyl)thio)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-((2-クロロベンジル)チオ)-1,3-ジメチル-7-(ナフタレン-1-イルメチル)-1H-プリン-2,6(3H,7H)-ジオンは、プリンファミリーに属する合成有機化合物です。この化合物は、さまざまな官能基で置換されたプリンコアを含む複雑な構造によって特徴付けられます。潜在的な生物学的および化学的特性により、科学研究のさまざまな分野で注目されています。
準備方法
合成経路と反応条件
8-((2-クロロベンジル)チオ)-1,3-ジメチル-7-(ナフタレン-1-イルメチル)-1H-プリン-2,6(3H,7H)-ジオンの合成には、通常、複数のステップが必要です。
プリンコアの形成: プリンコアは、グアニンまたはアデニン誘導体などの適切な出発物質を含む一連の縮合反応によって合成できます。
置換反応: 2-クロロベンジルチオ基とナフタレン-1-イルメチル基の導入は、求核置換反応によって達成できます。これらの反応には、多くの場合、ジメチルホルムアミド(DMF)またはジメチルスルホキシド(DMSO)などの強塩基および溶媒を使用する必要があります。
メチル化: メチル基は、ヨウ化メチルまたは硫酸ジメチルなどの試薬を用いたメチル化反応によって導入できます。
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するために、上記の合成経路の最適化が必要となる可能性があります。これには、自動反応器、連続フローシステム、クロマトグラフィーなどの高度な精製技術の使用が含まれる場合があります。
化学反応の分析
反応の種類
酸化: この化合物は、特に硫黄原子で酸化反応を起こし、スルホキシドまたはスルホンを生成する可能性があります。
還元: 還元反応は、クロロベンジルチオ基で起こり、ベンジルチオール誘導体に変換される可能性があります。
置換: この化合物は、特にプリンコアと芳香環で、さまざまな置換反応に関与できます。
一般的な試薬と条件
酸化剤: 過酸化水素、m-クロロ過安息香酸(m-CPBA)
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム
溶媒: DMF、DMSO、アセトニトリル
主要な製品
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はスルホキシドを生成する可能性があり、還元はチオール誘導体を生成する可能性があります。
科学研究における用途
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークな構造により、さまざまな官能基化反応が可能になり、有機合成における貴重な中間体となります。
生物学
生物学研究では、この化合物は、タンパク質や核酸などの生物学的巨大分子との潜在的な相互作用について研究されています。プリン塩基との構造的類似性は、興味深い生物学的活性を示す可能性を示唆しています。
医学
この化合物は、特に新規薬剤の開発のためのリード化合物として、潜在的な医学的用途を持つ可能性があります。治療目的で、生物学的標的との相互作用を調べることができます。
産業
工業部門では、この化合物は、新素材の開発や化学反応における触媒として使用できます。そのユニークな特性により、特殊な用途に適している可能性があります。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural similarity to purine bases suggests it could have interesting biological activity.
Medicine
The compound may have potential medicinal applications, particularly as a lead compound for the development of new drugs. Its interactions with biological targets could be explored for therapeutic purposes.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may make it suitable for specialized applications.
作用機序
8-((2-クロロベンジル)チオ)-1,3-ジメチル-7-(ナフタレン-1-イルメチル)-1H-プリン-2,6(3H,7H)-ジオンの作用機序は、分子標的との特定の相互作用に依存します。潜在的なメカニズムには、以下が含まれます。
酵素への結合: この化合物は、活性部位に結合することにより、酵素を阻害または活性化できます。
核酸との相互作用: DNAまたはRNAにインターカレーションし、その機能に影響を与える可能性があります。
シグナル伝達経路の調節: この化合物は、受容体またはその他のシグナル伝達分子と相互作用することにより、細胞のシグナル伝達経路に影響を与える可能性があります。
同様の化合物との比較
同様の化合物
8-((2-クロロベンジル)チオ)-1,3-ジメチルキサンチン: 潜在的な生物学的活性を示す構造的に類似した化合物。
7-(ナフタレン-1-イルメチル)-1,3-ジメチルキサンチン: ナフタレン-1-イルメチル基を持つ別の関連化合物。
独自性
8-((2-クロロベンジル)チオ)-1,3-ジメチル-7-(ナフタレン-1-イルメチル)-1H-プリン-2,6(3H,7H)-ジオンは、独特の化学的および生物学的特性を付与する官能基の組み合わせによりユニークです。その構造の複雑さにより、さまざまな相互作用と用途が可能になり、単純なアナログとは一線を画しています。
類似化合物との比較
Similar Compounds
8-((2-Chlorobenzyl)thio)-1,3-dimethylxanthine: A structurally similar compound with potential biological activity.
7-(Naphthalen-1-ylmethyl)-1,3-dimethylxanthine: Another related compound with a naphthalen-1-ylmethyl group.
Uniqueness
8-((2-Chlorobenzyl)thio)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions and applications, setting it apart from simpler analogs.
特性
CAS番号 |
476481-18-2 |
|---|---|
分子式 |
C25H21ClN4O2S |
分子量 |
477.0 g/mol |
IUPAC名 |
8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C25H21ClN4O2S/c1-28-22-21(23(31)29(2)25(28)32)30(14-17-11-7-10-16-8-3-5-12-19(16)17)24(27-22)33-15-18-9-4-6-13-20(18)26/h3-13H,14-15H2,1-2H3 |
InChIキー |
STHMCUCHRBGEQC-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=CC=C3Cl)CC4=CC=CC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-tert-butylphenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B12052184.png)

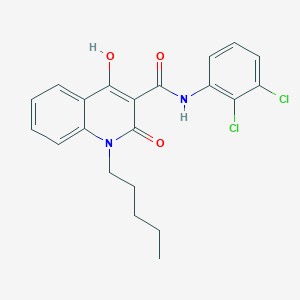
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-{(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B12052198.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B12052204.png)
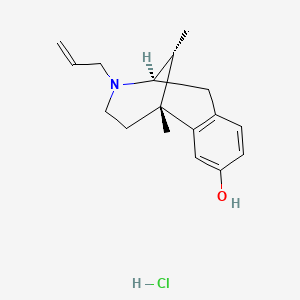
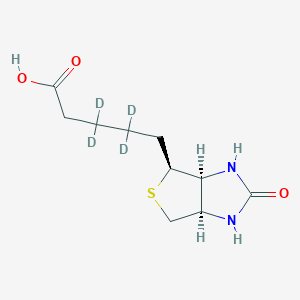

![3-(1,3-benzodioxol-5-yl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12052219.png)
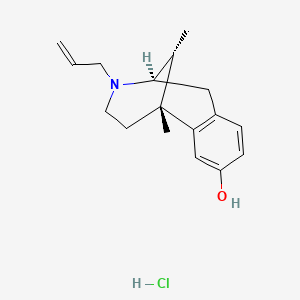
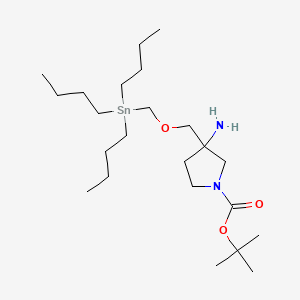
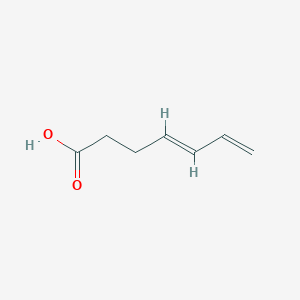
![3-hydroxy-N-(5-methylpyridin-2-yl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12052236.png)
![1-(4-Ethylanilino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12052248.png)
